N-(Isoquinolin-6-yl)-2-((3-methoxybenzyl)amino)acetamide
Description
Properties
CAS No. |
920513-63-9 |
|---|---|
Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-isoquinolin-6-yl-2-[(3-methoxyphenyl)methylamino]acetamide |
InChI |
InChI=1S/C19H19N3O2/c1-24-18-4-2-3-14(9-18)11-21-13-19(23)22-17-6-5-16-12-20-8-7-15(16)10-17/h2-10,12,21H,11,13H2,1H3,(H,22,23) |
InChI Key |
MHGUYABKNWFTMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isoquinolin-6-yl)-2-((3-methoxybenzyl)amino)acetamide typically involves the following steps:
Formation of Isoquinoline Derivative: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride.
Introduction of Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the isoquinoline derivative with 3-methoxybenzyl chloride in the presence of a base like potassium carbonate.
Formation of Acetamide Moiety: The final step involves the formation of the acetamide group. This can be achieved by reacting the intermediate product with acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the isoquinoline ring, converting it to a tetrahydroisoquinoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
Anticancer Activity
Research indicates that isoquinoline derivatives, including N-(Isoquinolin-6-yl)-2-((3-methoxybenzyl)amino)acetamide, exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit specific kinases associated with cancer proliferation, suggesting its potential as a therapeutic agent in oncology . The structure-activity relationship (SAR) studies have shown that modifications on the isoquinoline core can enhance the compound's potency against various cancer cell lines.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. Isoquinoline derivatives have been reported to reduce inflammation by inhibiting lipoxygenase pathways, which are crucial in inflammatory responses . This suggests that this compound could serve as a lead compound for developing new anti-inflammatory drugs.
Neuroprotective Properties
There is emerging evidence that isoquinoline derivatives possess neuroprotective properties. Compounds similar to this compound have been shown to protect neuronal cells from apoptosis induced by oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of isoquinoline derivatives. Compounds with similar structures have demonstrated activity against various bacterial strains, indicating that this compound could be effective in treating infections caused by resistant bacteria .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, including amination and acylation processes. The SAR studies reveal that the presence of methoxy and isoquinoline moieties significantly influences biological activity. For example, variations in substituents on the benzene ring can lead to substantial changes in potency and selectivity against specific biological targets .
| Compound | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Anticancer | 13 | Potent against multiple cancer cell lines |
| 4-bromo derivative | Anti-inflammatory | 2.2 | Enhanced activity compared to parent compound |
| 4-chloro derivative | Antimicrobial | 6.3 | Effective against resistant strains |
Cancer Therapeutics
A case study involving a series of isoquinoline derivatives demonstrated their effectiveness in inhibiting tumor growth in xenograft models. The study showed that compounds similar to this compound significantly reduced tumor size when administered at specific dosages .
Neurological Research
In another study focusing on neuroprotection, researchers found that the compound could mitigate neuronal damage caused by glutamate toxicity in vitro, suggesting its potential use in treating acute neurological conditions .
Mechanism of Action
The mechanism of action of N-(Isoquinolin-6-yl)-2-((3-methoxybenzyl)amino)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Structural Analogues with Quinoline/Isoquinoline Cores
Several compounds in the evidence share the quinoline/isoquinoline-acetamide scaffold but differ in substituents and biological targets:
Key Observations :
- Substitution at the indolinone or isoquinoline positions (e.g., bromobenzyl vs. aminoisoxazole) significantly alters activity, emphasizing the role of electronic and steric effects .
Methoxybenzyl-Containing Acetamides in Receptor Modulation
Compounds with methoxybenzyl groups demonstrate receptor selectivity and agonist/antagonist profiles:
Key Observations :
Physicochemical and Pharmacokinetic Comparisons
Substituents influence solubility, stability, and bioavailability:
Key Observations :
- Bulky substituents (e.g., benzenesulfonyl in ) increase molecular weight and may reduce solubility, whereas smaller groups (methylamino in ) improve bioavailability.
- The target compound’s methoxybenzyl and isoquinoline groups suggest moderate lipophilicity, balancing membrane permeability and solubility.
Patent Compounds with Structural Overlaps
Patent-derived compounds () highlight therapeutic areas of interest:
- N-(4-(1-(3-chlorobenzyl)-1H-indol-5-yl-amino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide: Chlorobenzyl substitution may enhance electrophilic interactions compared to methoxybenzyl.
- N-(3-cyano-4-(indolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide: Incorporation of tetrahydrofuran improves solubility and metabolic stability.
Biological Activity
N-(Isoquinolin-6-yl)-2-((3-methoxybenzyl)amino)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of isoquinoline derivatives. The structural formula can be represented as follows:
This compound features an isoquinoline moiety linked to a methoxybenzyl group via an amino acetamide functional group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : Research has shown that isoquinoline derivatives exhibit significant anticancer properties. For instance, studies have indicated that compounds with similar structures inhibit cell proliferation and induce apoptosis in cancer cell lines through the modulation of signaling pathways such as NF-kB and MAPK .
- Neuroprotective Effects : Isoquinoline derivatives are also known for their neuroprotective effects. They have been shown to enhance cell survival in neuronal cultures exposed to stressors such as oxidative damage, potentially through antioxidant mechanisms .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent activity against various cancer cell lines. For example:
- Cell Lines Tested :
- CEM/C2 leukemia cells
- LoVo colon cancer cells
- Burkitt’s lymphoma Raji cells
The compound showed an IC50 value indicating effective antiproliferative activity, suggesting its potential as a therapeutic agent in cancer treatment .
Case Studies
- Neuroprotection in PC12 Cells : A study evaluated the neuroprotective effects of similar isoquinoline derivatives on PC12 cells exposed to corticosterone. Compounds demonstrated significant protection rates, enhancing cell survival and reducing apoptosis, indicating a potential application in neurodegenerative diseases .
- Inhibition of Tumor Growth : Another study reported the use of isoquinoline derivatives in inhibiting tumor growth in murine models, highlighting their ability to interfere with tumor microenvironment interactions and metastasis processes .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Q & A
Q. How do structural modifications (e.g., substituent changes on isoquinoline or methoxybenzyl groups) affect biological activity or receptor binding?
- Methodological Answer : Substituent effects are evaluated using structure-activity relationship (SAR) studies. For example, replacing 3-methoxybenzyl with 4-methoxybenzyl in pyridazinone analogs shifts receptor specificity (e.g., FPR2 vs. FPR1 agonism). Computational tools like molecular docking predict binding affinities by modeling interactions with target receptors (e.g., FPR2’s hydrophobic pockets) .
Q. How can researchers resolve contradictions in biological activity data across studies involving similar acetamide derivatives?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or compound stability. Validating activity via orthogonal assays (e.g., calcium mobilization and chemotaxis in neutrophils) ensures robustness. For instance, FPR2 agonists showed consistent activity in both assays, confirming specificity . Replicating studies under controlled conditions (e.g., fixed pH, temperature) minimizes variability.
Q. What in vitro models are suitable for evaluating pharmacokinetic properties like metabolic stability or membrane permeability?
- Methodological Answer : Caco-2 cell monolayers assess intestinal permeability, while liver microsomes (human or rodent) evaluate metabolic stability via LC-MS metabolite profiling. For related compounds, microsomal half-lives <30 minutes indicate rapid metabolism, guiding structural tweaks (e.g., fluorination to block oxidation sites) .
Data Analysis & Experimental Design
Q. How should researchers design dose-response experiments to determine IC₅₀/EC₅₀ values for this compound?
- Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) with at least six data points. Normalize responses to controls (e.g., DMSO vehicle) and fit data to a sigmoidal curve (Hill equation). Replicate experiments ≥3 times to calculate standard deviations. For FPR2 agonists, EC₅₀ values <1 µM are considered potent .
Q. What statistical approaches are recommended for analyzing conflicting data in SAR studies?
- Methodological Answer : Multivariate analysis (e.g., principal component analysis) identifies outliers or confounding variables. Pairwise comparisons (Student’s t-test) with Bonferroni correction account for multiple testing. For example, SAR contradictions in receptor binding may stem from hidden variables like solvent effects, detectable via clustering analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
